8-Isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound characterized by its complex structure that incorporates both imidazole and purine ring systems. This compound is identified by the CAS number 878731-33-0 and has a molecular formula of C20H23N5O2 with a molecular weight of approximately 365.4289 g/mol. The compound is primarily utilized in scientific research due to its potential biological activities and applications in medicinal chemistry.
8-Isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the class of imidazoles and purines. These classes are known for their significant roles in biological systems, particularly in the context of nucleic acids and various enzymatic processes.
The synthesis of 8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. Common synthetic routes include:
The synthesis may require specific reaction conditions such as temperature control and the use of inert atmospheres to prevent unwanted side reactions. The purification of the final product is typically achieved through crystallization or chromatography techniques.
The molecular structure of 8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione features a fused imidazole-purine system with substituents at specific positions:
The SMILES notation for this compound is O=c1n(CCc2ccccc2)c(=O)c2c(n1C)nc1n2cc(n1C(C)C)C
, which provides a representation of its molecular connectivity.
8-Isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical transformations:
The choice of reagents and solvents can significantly influence the outcome of these reactions. For instance:
The mechanism of action for 8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific biological targets:
These mechanisms can lead to significant downstream effects on cellular pathways such as cell proliferation and apoptosis.
While specific physical properties such as boiling point and melting point are not extensively documented for this compound, it generally exhibits characteristics typical of heterocyclic compounds.
Key chemical properties include:
8-Isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific applications:
This compound's unique structure and biological activities make it a valuable subject for ongoing research in various scientific fields.
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7